5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
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Overview
Description
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a complex organic compound that features a thiazole ring, a pyrazine ring, and a benzenecarboxylate group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrazine ring and the benzenecarboxylate group. Common reagents used in these steps include thionyl chloride, methylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where thiazole and pyrazine derivatives have shown efficacy.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyrazinyl)-1,3-thiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzenecarboxylate derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Methylsulfonyl compounds: Commonly found in anti-inflammatory and analgesic drugs.
Uniqueness
What sets 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Biological Activity
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate (CAS No. 338409-41-9) is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a complex structure that includes a thiazole ring and various substituents that enhance its pharmacological potential.
- Molecular Formula : C16H12ClN3O4S2
- Molar Mass : 409.87 g/mol
- Boiling Point : Approximately 719.4 °C (predicted)
- Density : 1.478 g/cm³ (predicted)
Property | Value |
---|---|
Molecular Formula | C16H12ClN3O4S2 |
Molar Mass | 409.87 g/mol |
Boiling Point | 719.4 °C (predicted) |
Density | 1.478 g/cm³ (predicted) |
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety often exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that many showed moderate to good antimicrobial activity against a range of bacterial strains . The specific activity of this compound has not been extensively documented in isolation; however, its structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
The biological mechanisms by which thiazole derivatives exert their antimicrobial effects are believed to involve interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways . For instance, the presence of the pyrazinyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity.
Case Studies
- Antimicrobial Screening : A series of thiazole derivatives, including those similar to our compound, were synthesized and screened for antimicrobial activity. Compounds with similar substituents exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens, suggesting that our compound may exhibit comparable potency .
- In Vivo Studies : In animal models, thiazole derivatives have shown promise in treating infections caused by resistant strains of bacteria. For example, a derivative with structural similarities demonstrated significant reductions in bacterial load in infected mice when administered at doses of 20 mg/kg body weight .
Properties
IUPAC Name |
(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S2/c1-9-14(20-15(25-9)13-8-18-5-6-19-13)24-16(21)11-4-3-10(7-12(11)17)26(2,22)23/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRNZWIOXTVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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